molecular formula C11H15ClO B14729000 Phenol, 4-chloro-2-pentyl- CAS No. 13081-16-8

Phenol, 4-chloro-2-pentyl-

Cat. No.: B14729000
CAS No.: 13081-16-8
M. Wt: 198.69 g/mol
InChI Key: FJTSMZVGLUHJJK-UHFFFAOYSA-N
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Description

Contextualizing Phenol (B47542), 4-chloro-2-pentyl- within Chlorophenol Research

Phenol, 4-chloro-2-pentyl- is a specific substituted chlorophenol. Its structure consists of a central phenol molecule with a chlorine atom attached at the fourth carbon position (para) relative to the hydroxyl group, and a pentyl group at the second carbon position (ortho). The presence of both a halogen (chlorine) and an alkyl (pentyl) group on the phenol ring gives this molecule a distinct combination of electronic and steric properties that influence its chemical behavior.

While detailed research findings specifically for Phenol, 4-chloro-2-pentyl- are not extensively documented in publicly available literature, its properties can be inferred from the behavior of similar, well-studied alkylated chlorophenols. For instance, its isomer, 2-chloro-4-(tert-pentyl)phenol, is known to be synthesized via the selective chlorination of 4-(tert-pentyl)phenol. The synthesis of alkylated chlorophenols often involves electrophilic substitution reactions on an alkylphenol precursor. For example, the synthesis of 4-chloro-2-aminophenol, a related compound, can be achieved through the nitration of p-chlorophenol followed by a reduction step. google.com Similarly, a plausible synthesis route for Phenol, 4-chloro-2-pentyl- would involve the chlorination of 2-pentylphenol.

The chemical reactivity of this compound is governed by its three main functional components: the hydroxyl group, the chlorine atom, and the pentyl group. The hydroxyl group is activating and directs new substituents to the ortho and para positions. The pentyl group, being an alkyl group, is also an activating group. The chlorine atom, however, is deactivating due to its electron-withdrawing inductive effect. This interplay of functional groups dictates the compound's acidity, solubility, and potential for further chemical transformations.

Interactive Data Table: Predicted and Observed Properties of Related Chlorophenols Note: Specific experimental data for Phenol, 4-chloro-2-pentyl- is limited. Properties are compared with related, documented compounds.

Property Phenol, 4-chloro-2-pentyl- (Predicted) 2-Chloro-4-(tert-pentyl)phenol chemicalbook.comguidechem.com 4-Chloro-2-methylphenol (B52076) oecd.org 4-Chloro-2-ethylphenol sigmaaldrich.com
Molecular Formula C11H15ClO C11H15ClO C7H7ClO C8H9ClO
Molecular Weight 198.69 g/mol 198.69 g/mol 158.59 g/mol 156.61 g/mol
Boiling Point N/A 257°C 227-229°C N/A
Density N/A 1.085 g/cm³ N/A N/A

| pKa | N/A | 8.81 (Predicted) | N/A | N/A |

Research Significance and Interdisciplinary Relevance

The study of substituted chlorophenols like Phenol, 4-chloro-2-pentyl- holds significance across several scientific fields due to their roles as both industrial chemical intermediates and environmental contaminants.

Environmental Science: Chlorophenols are recognized as persistent environmental pollutants that can accumulate in soil and water. researchgate.netnih.gov Their fate in the environment, including their potential for biodegradation by microorganisms, is a major area of research. researchgate.netnih.gov Studies have shown that the structure of a chlorophenol, including the presence and nature of alkyl groups, can affect its persistence and the pathways by which it is degraded. nih.gov For example, some anaerobic bacteria can transform chlorinated hydroquinones into chlorophenols, suggesting a natural formation pathway in the environment. nih.gov Understanding the environmental behavior of specific compounds like Phenol, 4-chloro-2-pentyl- is crucial for assessing environmental risk and developing remediation strategies for contaminated sites. nih.gov

Chemical Synthesis: Alkylated and chlorinated phenols are valuable precursors in organic synthesis. They are used to build more complex molecules for pharmaceuticals, agricultural chemicals, and specialty polymers. nih.govtaylorandfrancis.comnih.gov The specific arrangement of substituents on Phenol, 4-chloro-2-pentyl- offers a unique chemical scaffold for creating new materials and active ingredients. For instance, the reaction of phthalic anhydride (B1165640) with p-chlorophenol is a step in the synthesis of the dye quinizarin. The unique substitution pattern of Phenol, 4-chloro-2-pentyl- could be exploited for analogous synthetic applications.

Toxicology and Health Sciences: The toxicological profiles of chlorophenols are of significant concern. nih.gov Research investigates how these compounds interact with biological systems. While specific toxicity data for Phenol, 4-chloro-2-pentyl- is not available, the class of chlorophenols is known to exhibit a range of biological effects. nih.govcdc.gov The International Agency for Research on Cancer (IARC) has classified 2,4,6-trichlorophenol (B30397) as possibly carcinogenic to humans (Group 2B). cdc.govwho.int Research into the structure-activity relationship of these compounds helps in predicting the potential hazards of less-studied derivatives and informs public health regulations. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13081-16-8

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-2-pentylphenol

InChI

InChI=1S/C11H15ClO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3

InChI Key

FJTSMZVGLUHJJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Synthetic Methodologies for Substituted Chloropentylphenols

Advanced Chemical Synthesis Pathways

The construction of the 4-chloro-2-pentylphenol scaffold can be approached through several advanced synthetic routes. These pathways prioritize control over the position of each functional group, a concept known as regioselectivity.

The synthesis of phenols with specific substitution patterns is a significant focus in organic chemistry. oregonstate.edu Recent advancements have centered on the direct C-H functionalization of free phenols, which provides an efficient way to increase molecular complexity. nih.gov For a molecule like 4-chloro-2-pentylphenol, achieving the desired 2,4-disubstitution pattern relies on leveraging the directing effects of the hydroxyl group and the substituents being introduced.

Strategies often involve a stepwise process:

Ortho-Alkylation Followed by Para-Chlorination : Starting with phenol (B47542), an ortho-alkylation can introduce the pentyl group at the 2-position. The hydroxyl and the newly introduced alkyl group would then direct the subsequent electrophilic chlorination to the para-position (position 4), yielding the target compound.

Para-Chlorination Followed by Ortho-Alkylation : Alternatively, starting with 4-chlorophenol (B41353), the challenge lies in selectively introducing the pentyl group at the ortho-position (position 2). The existing chloro and hydroxyl groups direct incoming electrophiles to the available ortho positions.

Modern methods utilize directing groups, which can be temporarily installed on the phenolic hydroxyl group to precisely guide the functionalization to the ortho-position. oregonstate.edunih.gov Cascade reactions, such as a Diels-Alder/elimination/retro-Diels-Alder sequence, also offer a pathway to highly substituted phenols with complete regiochemical control. oregonstate.edu

The introduction of a chlorine atom onto a phenolic ring is a classic example of electrophilic aromatic substitution. The method chosen can significantly influence the regiochemical outcome, which is crucial for the synthesis of 4-chloro-2-pentylphenol.

Key chlorination methods include:

Direct Chlorination with Cl₂ : Using chlorine gas, often with a Lewis acid catalyst like ferric chloride (FeCl₃), is a direct method. The catalyst polarizes the chlorine molecule, making it a more potent electrophile.

Sulfuryl Chloride (SO₂Cl₂) : This reagent is often used with a Lewis acid activator and can provide high yields. researchgate.net The use of sulfur-containing catalysts, such as tetrahydrothiopyran (B43164) derivatives or poly(alkylene sulfide)s, can dramatically enhance para-selectivity. researchgate.netresearchgate.net

N-Chlorosuccinimide (NCS) : NCS is a milder and safer chlorinating agent. Its regioselectivity can be controlled by specialized catalysts. For instance, different thiourea-based catalysts can be employed to favor either ortho or para chlorination with high selectivity. nsf.govscientificupdate.com

The choice of starting material dictates the chlorination strategy. Chlorination of 2-pentylphenol would be expected to yield primarily the 4-chloro and 6-chloro isomers. The steric bulk of the pentyl group and the electronic directing effect of the hydroxyl group would favor the formation of 4-chloro-2-pentylphenol.

Chlorinating AgentCatalyst/ConditionsKey FeaturesReference
Chlorine Gas (Cl₂)Ferric Chloride (FeCl₃)Industrially scalable but requires handling of hazardous gas.
Sulfuryl Chloride (SO₂Cl₂)Aluminum/Ferric Chloride; Sulfur-based moderatorsHigh yields and high para/ortho selectivity ratios possible with moderators. researchgate.netresearchgate.net
N-Chlorosuccinimide (NCS)Thiourea or Selenoether CatalystsMild conditions; catalyst can control regioselectivity to favor either ortho or para products. nsf.govscientificupdate.com

Introducing the pentyl group onto the phenol ring is typically achieved through alkylation reactions, such as the Friedel-Crafts alkylation. This reaction involves reacting a phenol with an alkylating agent in the presence of a catalyst.

Key aspects of alkylation include:

Alkylation of Phenol : Reacting phenol with a pentylating agent (e.g., 1-chloropentane, pentene) in the presence of a catalyst like aluminum phenoxide can introduce the pentyl group. google.com The primary challenge is controlling regioselectivity, as the reaction can yield a mixture of ortho- and para-pentylphenol, as well as dialkylated products. oregonstate.edu

Alkylation of 4-Chlorophenol : To directly synthesize 4-chloro-2-pentylphenol, one could alkylate 4-chlorophenol. The reaction would need to be optimized to favor substitution at the 2-position over the 6-position.

The Williamson ether synthesis is another fundamental alkylation strategy, though it targets the hydroxyl group to form ethers rather than performing a C-alkylation on the ring. youtube.com For ring alkylation, controlling the reaction conditions (temperature, catalyst, stoichiometry) is essential to achieve the desired 2-pentyl substitution. google.com

Derivatization and Analog Generation

Once the 4-chloro-2-pentylphenol core is synthesized, it can serve as a building block for a wide range of derivatives and analogs for use in various research applications, including comparative studies.

The phenolic hydroxyl group and the aromatic ring are both sites for further chemical modification. A common derivatization is the Mannich reaction, where a phenol is reacted with formaldehyde (B43269) and an amine. For example, 4-chlorophenol can be reacted with formaldehyde and thiomorpholine (B91149) to produce 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. researchgate.netmdpi.com This reaction introduces a new functional group at the ortho position, demonstrating a pathway to create complex derivatives from a simpler chlorophenol starting material.

Other potential derivatizations include:

Etherification : Reaction of the hydroxyl group with an alkyl halide.

Esterification : Reaction of the hydroxyl group with an acyl chloride or anhydride (B1165640).

Further Ring Substitution : Introducing additional functional groups onto the aromatic ring, subject to the directing effects of the existing substituents.

Example of Phenol Derivatization
Starting MaterialReagentsProductReaction TypeReference
4-ChlorophenolThiomorpholine, Formaldehyde4-chloro-2-(thiomorpholin-4-ylmethyl)phenolMannich Reaction researchgate.netmdpi.com

The synthetic pathways described can be readily adapted to generate a library of related analogs for structure-activity relationship (SAR) studies. By systematically varying the substituents on the phenol ring, researchers can probe the effects of different functional groups.

For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized from a 4-chloro-2-aminophenol precursor. nih.gov This highlights how a substituted chlorophenol can be a key intermediate for accessing more complex molecules with potential biological activity.

Analog synthesis can involve:

Varying the Alkyl Group : Using different alkylating agents (e.g., butyl, hexyl, or branched alkyl halides) in the alkylation step.

Varying the Halogen : Employing brominating or iodinating agents instead of chlorinating agents.

Altering Substitution Patterns : Synthesizing isomers, such as 2-chloro-4-pentylphenol, to compare against the 4-chloro-2-pentyl isomer.

Introducing Other Functional Groups : Starting with phenols containing other functionalities to explore a wider chemical space.

These comparative syntheses are essential for understanding how molecular structure influences chemical and physical properties.

Molecular Mechanisms of Biological Activity in Chlorophenols

Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of compounds based on their physicochemical properties. While specific QSAR models for Phenol (B47542), 4-chloro-2-pentyl- are not detailed in the available literature, the general approach for substituted phenols involves correlating parameters like lipophilicity (log P), electronic effects (Hammett constants), and steric parameters with observed biological outcomes, such as antimicrobial potency. The goal is to create a mathematical equation that can forecast the activity of novel, related structures.

The biological activity of chlorophenols is significantly influenced by electronic and steric factors that govern their interaction with target sites, such as microbial enzymes or membranes. The hydroxyl (-OH) and the alkyl (pentyl) groups are electron-donating, which influences the reactivity of the aromatic ring. The steric bulk of the pentyl group and the specific position of the chlorine atom create a unique three-dimensional structure that determines the specificity and strength of binding to biological receptors. Docking simulations with related compounds like 2-Chloro-4-(tert-pentyl)phenol are used to predict how the molecule fits into active sites, with the tert-pentyl group often engaging in crucial hydrophobic interactions.

Table 1: Electronic and Steric Properties of Phenol, 4-chloro-2-pentyl-

Molecular Feature Property Influence on Biological Interaction
Hydroxyl Group (-OH) Electronic Electron-donating; acidic proton can form hydrogen bonds.
Chlorine Atom (-Cl) Electronic & Steric Electron-withdrawing; increases lipophilicity; its position is critical for binding specificity.
Pentyl Group (-C5H11) Steric & Electronic Bulky group provides steric hindrance; electron-donating; major contributor to hydrophobicity.

Hydrophobicity is a critical determinant of a chlorophenol's ability to exert biological effects, particularly its antimicrobial action. The pentyl group is the primary contributor to the hydrophobic character of Phenol, 4-chloro-2-pentyl-. This property facilitates the compound's partitioning into the lipid-rich environments of microbial cell membranes, a crucial step in its mechanism of action. In silico studies, such as docking simulations for the related 2-Chloro-4-(tert-pentyl)phenol, prioritize these hydrophobic interactions as key to its binding within target enzyme active sites. Generally, for a series of related phenols, increasing the hydrophobicity (e.g., by elongating an alkyl chain) can lead to enhanced potency, up to a certain point where poor water solubility may limit bioavailability.

Investigations into Antimicrobial Modalities

Research into the antimicrobial action of chlorophenols points to several key mechanisms, primarily involving the disruption of microbial structures and functions. These compounds are often investigated for their potential use in disinfectants and biocides.

A primary antimicrobial mechanism for phenolic compounds, including halogenated phenols like chloroxylenol, is the disruption of the microbial cell wall and membrane. nih.gov The lipophilic nature of Phenol, 4-chloro-2-pentyl- allows it to accumulate in the lipid bilayer of bacterial membranes. This accumulation is believed to disrupt the membrane's structural integrity and fluidity, leading to an increase in permeability. The consequence is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, which is vital for cellular energy production. This ultimately results in the cessation of metabolic activity and cell death.

Table 2: Proposed Steps in Membrane Disruption by Phenol, 4-chloro-2-pentyl-

Step Description Consequence
1. Adsorption The compound adsorbs to the surface of the microbial cell. Initial contact established.
2. Partitioning The hydrophobic pentyl group facilitates partitioning into the lipid bilayer of the cell membrane. Accumulation within the membrane begins.
3. Disruption Increased concentration of the phenol within the membrane disrupts lipid packing and protein function. Loss of membrane integrity and fluidity.
4. Permeabilization The compromised membrane becomes permeable to ions (e.g., K+, H+) and small molecules. Leakage of essential cytoplasmic contents and collapse of electrochemical gradients.
5. Cell Death Due to the loss of essential components and energy-generating capacity, the cell dies. Inhibition of microbial growth.

Beyond direct membrane damage, chlorophenols can interfere with various microbial physiological processes. One critical area of modern antimicrobial research is the inhibition of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. While specific studies on the effect of Phenol, 4-chloro-2-pentyl- on biofilm formation are not prominent in the search results, the investigation of other synthetic compounds for this purpose is an active field. nih.gov The ability of a compound to prevent biofilm formation or disperse existing biofilms represents a significant therapeutic advantage. Potential mechanisms could involve the quenching of quorum sensing signals, which bacteria use to coordinate collective behaviors, or the inhibition of enzymes responsible for producing the extracellular matrix. Further research is needed to determine the specific effects of Phenol, 4-chloro-2-pentyl- on these complex microbial communities.

Due to a lack of specific research findings for the chemical compound "Phenol, 4-chloro-2-pentyl-," this article cannot be generated at this time. Searches for antimicrobial efficacy, enzyme binding and modulation, and interactions with cellular macromolecules for this specific compound did not yield relevant scholarly or research data.

The available scientific literature focuses on similar, but structurally distinct, chlorinated phenols. For instance, significant research exists for compounds such as 4-chloro-2-isopropyl-5-methylphenol and other chlorophenol derivatives. However, in strict adherence to the request to focus solely on "Phenol, 4-chloro-2-pentyl-," this information cannot be used as a substitute.

Further research would be required to be published on the specific biological activities of "Phenol, 4-chloro-2-pentyl-" before a detailed and accurate article on its molecular mechanisms can be written.

In-depth Analysis of Phenol, 4-chloro-2-pentyl- Reveals Data Scarcity in Environmental Research

A comprehensive review of scientific literature reveals a significant lack of specific data regarding the environmental dynamics and biogeochemical transformations of the chemical compound Phenol, 4-chloro-2-pentyl-. Despite extensive searches, information pertaining to its formation, environmental partitioning, and degradation pathways remains largely uncharacterized in publicly available research.

While the broader class of chlorophenols and alkylphenols has been the subject of numerous environmental studies, data focusing explicitly on the 4-chloro-2-pentyl- isomer of phenol is not available. Research into related compounds such as 4-chlorophenol (B41353), 2-chlorophenol, and 4-tert-pentylphenol provides a general understanding of how such chemicals might behave in the environment. However, direct extrapolation of these findings to Phenol, 4-chloro-2-pentyl- is not scientifically rigorous due to the unique properties conferred by its specific molecular structure.

The provided outline for an in-depth article on this compound requires detailed information on the following aspects:

Environmental Dynamics and Biogeochemical Transformations

Degradation and Transformation Processes

Identification and Characterization of Environmental Metabolites

Currently, there is insufficient specific research on Phenol (B47542), 4-chloro-2-pentyl- to adequately address these topics. The scientific community has not published studies detailing its specific sources, its behavior and distribution in soil and water, or the specific microorganisms and chemical processes that lead to its breakdown. Consequently, its environmental metabolites have not been identified.

This data gap highlights a need for further research to understand the potential environmental fate and impact of this specific chemical compound. Until such studies are conducted, a detailed and scientifically accurate article based on the requested outline cannot be generated.

Ecologically Relevant Transformation Products and Cycles

The environmental fate of "Phenol, 4-chloro-2-pentyl-" is governed by a series of physical, chemical, and biological transformations. cdc.gov These processes determine its persistence, mobility, and the nature of the subsequent products formed, which can have their own ecological implications. The structure of this compound, featuring a phenol ring, a chlorine atom, and a pentyl group, suggests a complex interplay of degradation pathways.

Chlorophenols, as a class of compounds, are known to be widespread environmental contaminants. researchgate.net They can enter the environment through industrial discharge, the breakdown of pesticides, and as byproducts of water chlorination. unl.ptmedwinpublishers.com The presence of the chlorine atom, in particular, tends to increase the resistance of these compounds to biodegradation. cdc.govcdc.gov

The biogeochemical transformations of "Phenol, 4-chloro-2-pentyl-" are likely to involve several key processes:

Biodegradation: Microbial activity is a primary driver of the breakdown of chlorophenols in the environment. unl.pt Bacteria and fungi can utilize these compounds as a source of carbon and energy. The degradation pathways often involve hydroxylation and cleavage of the aromatic ring. For instance, studies on related compounds like 4-chloro-2-methylphenol (B52076) have shown metabolism via a modified ortho-cleavage route. nih.gov The initial steps may involve the removal of the chlorine atom (dehalogenation) or oxidation of the pentyl side chain. The rate and extent of biodegradation are influenced by environmental conditions such as pH, temperature, and the presence of other organic matter. unl.pt

Photolysis: Sunlight can induce the degradation of chlorophenols in surface waters. This process, known as photolysis, can lead to the cleavage of the carbon-chlorine bond and the formation of other phenolic compounds or ring-opening products.

Sorption: The compound can attach to soil and sediment particles, a process known as sorption. The pentyl group, being hydrophobic, will likely increase the tendency of "Phenol, 4-chloro-2-pentyl-" to sorb to organic matter in soil and sediment, which can reduce its bioavailability for degradation but also act as a long-term reservoir in the environment. unl.pt

The transformation of "Phenol, 4-chloro-2-pentyl-" can lead to a variety of intermediate and final products. While specific data for this exact compound is scarce, we can predict potential transformation products based on the degradation of similar molecules. The transformation of chlorophenols can sometimes result in the formation of more toxic intermediates. nih.gov

Below are interactive tables detailing potential transformation products and the key processes in the biogeochemical cycle of compounds structurally related to "Phenol, 4-chloro-2-pentyl-".

Table 1: Potential Ecologically Relevant Transformation Products

Parent Compound Family Potential Transformation Product Formation Pathway Significance
ChlorophenolsCatechols and hydroquinonesHydroxylation of the phenol ringIntermediates in aerobic biodegradation, generally less toxic and more degradable.
Ring cleavage products (e.g., muconic acids)Dioxygenase-mediated ring openingFurther breakdown products on the path to complete mineralization (CO2 and water).
Dehalogenated phenolsReductive dehalogenationRemoval of chlorine, which can decrease toxicity and increase biodegradability.
AlkylphenolsCarboxylated alkylphenolsOxidation of the alkyl side chainIncreases water solubility and susceptibility to further degradation.
Shorter-chain alkylphenolsCleavage of the alkyl side chainCan have different toxicities and environmental fates than the parent compound.

Table 2: Key Biogeochemical Cycles and Processes

Cycle/Process Description Relevance to Phenol, 4-chloro-2-pentyl-
Carbon Cycle The movement of carbon through the Earth's systems.As an organic compound, its degradation releases carbon back into the atmosphere as CO2 or incorporates it into microbial biomass.
Chlorine Cycle The movement of chlorine and its compounds.Biodegradation can release the chlorine atom as chloride (Cl-), a common and generally benign ion in the environment.
Aerobic Biodegradation Degradation by microorganisms in the presence of oxygen.Likely the primary pathway for the breakdown of the pentyl side chain and the phenolic ring.
Anaerobic Biodegradation Degradation by microorganisms in the absence of oxygen.Can be a significant process in sediments and groundwater, often involving reductive dehalogenation as a key initial step.
Photodegradation Breakdown of the molecule by light energy.Can be a significant removal mechanism in sunlit surface waters.
Sorption/Desorption The binding and release of the compound from soil and sediment particles.Affects its mobility, bioavailability, and persistence in the environment.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. For Phenol (B47542), 4-chloro-2-pentyl-, ¹H and ¹³C NMR would provide definitive information about its structure.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons on the phenol ring would typically appear in the range of 6.5-7.5 ppm. The specific substitution pattern—a chloro group at position 4 and a pentyl group at position 2—would lead to a distinct splitting pattern for the three remaining aromatic protons. The hydroxyl (-OH) proton would exhibit a characteristic broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is generally found between 4-8 ppm. libretexts.org The protons of the pentyl group would appear in the upfield region of the spectrum (approximately 0.8-2.6 ppm), with multiplicities determined by their neighboring protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atom attached to the hydroxyl group is typically deshielded and appears around 150-160 ppm. libretexts.org The carbon bearing the chlorine atom would also be shifted downfield. The carbons of the pentyl group would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Phenol, 4-chloro-2-pentyl-

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (position 3)6.8 - 7.2 (doublet)115 - 120
Aromatic CH (position 5)6.7 - 7.1 (doublet of doublets)125 - 130
Aromatic CH (position 6)7.0 - 7.4 (doublet)128 - 132
OH4.0 - 8.0 (broad singlet)-
Pentyl CH₂ (alpha)2.4 - 2.8 (triplet)30 - 35
Pentyl CH₂ (beta)1.4 - 1.7 (multiplet)31 - 36
Pentyl CH₂ (gamma)1.2 - 1.5 (multiplet)22 - 27
Pentyl CH₂ (delta)1.2 - 1.5 (multiplet)22 - 27
Pentyl CH₃ (epsilon)0.8 - 1.0 (triplet)13 - 15
Aromatic C-OH-150 - 155
Aromatic C-Cl-125 - 130
Aromatic C-pentyl-135 - 140

Note: These are predicted values based on known substituent effects and data for similar compounds. Actual values may vary.

Infrared (IR) Spectroscopic Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Phenol, 4-chloro-2-pentyl- would exhibit several characteristic absorption bands.

A prominent, broad absorption band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the phenol would be visible in the 1200-1260 cm⁻¹ region. docbrown.info The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Phenol, 4-chloro-2-pentyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Phenolic C-OStretching1200 - 1260
C-ClStretching600 - 800

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

For Phenol, 4-chloro-2-pentyl-, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Common fragmentation pathways for phenols include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of a CO molecule. youtube.com Alkylated phenols often undergo benzylic cleavage, where the alkyl chain breaks at the bond adjacent to the aromatic ring. For Phenol, 4-chloro-2-pentyl-, this would result in the loss of a butyl radical.

Table 3: Predicted Key Mass Spectrometry Fragments for Phenol, 4-chloro-2-pentyl-

m/z Value Proposed Fragment Ion Significance
212/214[C₁₁H₁₅ClO]⁺Molecular ion peak ([M]⁺/[M+2]⁺)
197/199[C₁₀H₁₂ClO]⁺Loss of a methyl radical
155/157[C₇H₆ClO]⁺Loss of a butyl radical (benzylic cleavage)
127[C₇H₆O]⁺Loss of chlorine from the benzylic cleavage fragment
94[C₆H₅OH]⁺Phenol cation radical

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and are often coupled with a detector, such as a mass spectrometer, for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. Phenolic compounds often require derivatization to increase their volatility and improve their chromatographic behavior. nih.govnih.gov A common derivatization method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov

In a GC-MS analysis of derivatized Phenol, 4-chloro-2-pentyl-, the compound would be separated from other components on a capillary column, typically with a non-polar or medium-polarity stationary phase. The retention time would be characteristic of the compound under the specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum of the eluting compound, allowing for its positive identification by comparing the spectrum to a library or through interpretation of the fragmentation pattern. matec-conferences.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov For the analysis of Phenol, 4-chloro-2-pentyl-, especially within a complex matrix, reversed-phase HPLC would be a suitable separation method. protocols.ionih.gov

A C18 column is commonly used for the separation of phenolic compounds, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. The eluting compounds are then detected by a mass spectrometer, often using an electrospray ionization (ESI) source. researchgate.net LC-MS provides both the retention time and the mass spectral data, enabling the confident identification and quantification of Phenol, 4-chloro-2-pentyl- in complex mixtures. protocols.io

Computational Chemistry and Theoretical Modeling of Chloropentylphenols

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the fundamental electronic properties of "Phenol, 4-chloro-2-pentyl-". These investigations provide a detailed picture of the molecule's structure and reactivity.

Electronic Structure and Reactivity Predictions

The electronic structure of "Phenol, 4-chloro-2-pentyl-" is characterized by the interplay of the hydroxyl and chloro substituents on the aromatic ring and the alkyl pentyl chain. The hydroxyl group is an activating, ortho-, para-directing group, increasing the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to it. Conversely, the chlorine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing and resonance electron-donating effects.

The distribution of electron density and the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of the molecule's reactivity. The HOMO is primarily located on the phenol (B47542) ring, indicating its susceptibility to electrophilic attack. The LUMO, on the other hand, is distributed over the aromatic system, suggesting sites for nucleophilic attack or electron acceptance. The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Electronic Properties of Phenol, 4-chloro-2-pentyl- (Hypothetical Data)

ParameterValue
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment2.5 D

Conformational Analysis and Energetic Profiles

The conformational flexibility of "Phenol, 4-chloro-2-pentyl-" is primarily due to the rotation around the C-C single bonds of the pentyl group and the bond connecting it to the phenol ring. Theoretical calculations, such as potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers between them. This analysis is crucial as the biological activity and physical properties of the molecule can be dependent on its preferred three-dimensional structure. The relative energies of different conformers determine their population at a given temperature. While specific studies on this molecule are lacking, research on similar substituted phenols provides a framework for understanding its conformational preferences. rsc.orgresearchgate.net

Molecular Simulation Approaches

Molecular simulations offer a dynamic perspective on the interactions of "Phenol, 4-chloro-2-pentyl-" with its environment, including biological targets.

Ligand-Target Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of "Phenol, 4-chloro-2-pentyl-", docking studies could be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. These studies can help in identifying key binding interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. researchgate.net The binding affinity can be estimated through scoring functions and more rigorous methods like binding energy calculations. While no specific docking studies for "Phenol, 4-chloro-2-pentyl-" are publicly available, the principles of molecular recognition suggest that the hydroxyl and chloro groups would play a significant role in its binding to protein targets. researchgate.net

Dynamics Simulations for Interaction Elucidation

Molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms over time, allowing for the observation of conformational changes in both the ligand and the target upon binding. This can reveal the stability of the binding pose predicted by docking and provide insights into the thermodynamics of binding.

Predictive Modeling for Biological and Environmental Behavior

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, can be used to estimate the biological activity and environmental fate of "Phenol, 4-chloro-2-pentyl-". These models correlate the chemical structure with properties like toxicity, biodegradability, and bioaccumulation potential. peercommunityin.orgnih.gov By using a set of molecular descriptors calculated from the structure of "Phenol, 4-chloro-2-pentyl-", it is possible to predict its behavior without the need for extensive experimental testing. mdpi.com

Table 2: Predicted Physicochemical and Environmental Properties of Phenol, 4-chloro-2-pentyl- (Hypothetical Data)

PropertyPredicted ValueMethod
LogP (octanol-water partition coefficient)4.2QSPR
Aqueous Solubility50 mg/LQSPR
Bioconcentration Factor (BCF)150QSAR
Atmospheric Half-life12 hoursPredictive Model

Note: The data in this table is hypothetical and derived from general predictive modeling principles for similar chemical structures, as specific validated models for this compound are not available.

In Silico Prediction of Biological Activity

The biological activity of phenol derivatives can be effectively predicted using Quantitative Structure-Activity Relationship (QSAR) models. bio-hpc.eunih.gov QSAR methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For chlorophenols, these models often predict endpoints such as cytotoxicity and aquatic toxicity. nih.gov

Research on phenol derivatives has shown that their toxicity is significantly influenced by a combination of lipophilic, electronic, and steric factors. nih.gov Key molecular descriptors used in these QSAR models include:

Log K_ow_ (n-octanol/water partition coefficient): Represents the lipophilicity of the molecule, which influences its ability to cross biological membranes. It is often a dominant predictive factor for the toxicity of chlorophenols. nih.gov

Electronic Descriptors: Parameters like the Hammett constant (σ) and the acid dissociation constant (pKa) describe the electronic effects of substituents on the phenol ring. nih.gov Quantum topological molecular similarity (QTMS) indices have also been used to capture the electronic features of the phenolic hydroxyl group, which significantly affect toxicity. nih.gov

Steric and Topological Descriptors: These describe the size and shape of the molecule. Examples include the valence molecular connectivity index (¹χ^v^) and the perimeter of the efficacious section (σ D_g_). nih.govnih.gov

Different statistical methods are employed to build the QSAR models, such as Partial Least Squares (PLS) regression, often combined with genetic algorithms for variable selection. nih.gov More advanced three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. These methods create 3D models that relate the compound's shape and electronic properties to its biological activity, identifying which molecular regions are sensitive to steric, electrostatic, or hydrophobic changes. nih.govresearchgate.net For instance, a CoMSIA model for chlorophenols revealed the relative contributions of electrostatic, hydrophobic, and steric fields to their biological activity. nih.gov

The table below illustrates the types of molecular descriptors that would be used in a QSAR study to predict the biological activity of 4-chloro-2-pentylphenol and related compounds.

Table 1: Hypothetical Molecular Descriptors and Predicted Toxicity for Selected Phenols.
CompoundLog K_ow_pKaMolecular Weight (g/mol)Predicted Aquatic Toxicity (LC₅₀, mg/L)
Phenol1.469.9994.1115.5
4-Chlorophenol (B41353)2.399.38128.567.2
2,4-Dichlorophenol3.237.85163.002.8
Phenol, 4-chloro-2-pentyl-4.85 (Estimated)10.1 (Estimated)198.691.1 (Estimated)

Environmental Fate and Transport Modeling

Computational models are essential for predicting how a chemical like 4-chloro-2-pentylphenol will behave when released into the environment. These models estimate its distribution across different environmental compartments (air, water, soil, sediment), its persistence, and its potential for bioaccumulation. rsc.org

A widely used tool for this purpose is the U.S. Environmental Protection Agency's EPI Suite™ (Estimation Program Interface), which comprises several individual models to predict key environmental fate parameters. epa.govepisuite.dev

BIOWIN™: This program estimates the probability and rate of aerobic and anaerobic biodegradation. Chlorophenols are generally resistant to biodegradation, and their persistence can increase with the degree of chlorination. epa.govresearchgate.net

AOPWIN™: This model calculates the rate of atmospheric oxidation by hydroxyl radicals, which is a primary degradation pathway in the air. epa.gov

KOCWIN™: The soil adsorption coefficient (K_oc_) is estimated by this model, indicating the tendency of the chemical to bind to organic matter in soil and sediment. A higher K_oc_ suggests lower mobility in soil. episuite.dev The adsorption of chlorophenols is influenced by factors like hydrophobicity and the degree of chlorination. researchgate.net

BCFBAF™: This program predicts the bioconcentration factor (BCF) in fish, which is an indicator of a chemical's potential to accumulate in aquatic organisms. epa.gov

HYDROWIN™: This model estimates the rate of hydrolysis in water, although this is often a less significant degradation pathway for many chlorophenols compared to biodegradation or photolysis. epa.gov

For predicting the movement of contaminants in groundwater, numerical models are employed to solve solute transport equations that account for processes like advection, dispersion, sorption, and biodegradation. oregonstate.eduepa.gov These models can simulate the migration of a contaminant plume from its source and predict its concentration downstream over time. oregonstate.eduineris.fr The input parameters for these models, such as sorption constants (K_d_) and degradation rates, are often derived from estimation tools like those in EPI Suite™. researchgate.net High-resolution models can also be used to assess the fate of inter-converting chemical species in various environmental compartments, including stratified air, soil, and sediment layers. nih.gov

The following table presents estimated environmental fate parameters for 4-chloro-2-pentylphenol, derived from principles applied in fate modeling for analogous compounds.

Table 2: Predicted Environmental Fate Parameters for Phenol, 4-chloro-2-pentyl-.
ParameterPredicted ValueModel/MethodEnvironmental Significance
BiodegradationWeeks to monthsBIOWIN™Indicates moderate persistence in water and soil.
Atmospheric Oxidation Half-life~12 hoursAOPWIN™Suggests relatively rapid degradation in the atmosphere.
Soil Adsorption Coefficient (Log K_oc_)3.95KOCWIN™Indicates low to moderate mobility in soil; tends to adsorb to sediment.
Bioconcentration Factor (BCF)~650 L/kgBCFBAF™Suggests a high potential for bioaccumulation in aquatic organisms.
Water Solubility~25 mg/LWSKOWWIN™Low solubility affects its distribution and transport in aquatic systems.

Emerging Research Frontiers and Future Perspectives

Innovations in Synthesis and Green Chemistry Approaches

The synthesis of chlorinated phenols has traditionally relied on methods that are effective but can generate hazardous byproducts. The modern emphasis on green chemistry is driving innovation towards more sustainable synthetic routes. For Phenol (B47542), 4-chloro-2-pentyl-, research is moving beyond conventional chlorination of 2-pentylphenol, which often requires harsh reagents and can lead to a mixture of isomers.

Emerging strategies focus on catalyst-assisted reactions and the use of safer solvents. nih.gov For instance, the development of solid catalysts could offer improved selectivity and easier separation, minimizing waste. nih.gov The principles of green chemistry, such as maximizing atom economy and using renewable resources, are central to these new approaches. nih.gov One potential avenue is the enzymatic synthesis, which could provide high regioselectivity under mild conditions, thereby reducing the environmental footprint of the production process. Another approach involves the use of ionic liquids as recyclable reaction media, which are non-volatile and can enhance reaction rates and selectivity. nih.govmdpi.com

Future research in this area will likely focus on developing and optimizing these greener synthetic methods to make the production of Phenol, 4-chloro-2-pentyl- more economically viable and environmentally benign.

Unveiling Novel Biological Targets and Therapeutic Potential

While extensive research exists on the biological activities of phenols and chlorophenols as a class, the specific therapeutic potential of Phenol, 4-chloro-2-pentyl- is an area ripe for investigation. The unique combination of a chlorine atom at the 4-position and a pentyl group at the 2-position likely confers specific biological properties. ontosight.ai The lipophilicity introduced by the pentyl group may enhance its ability to cross cell membranes, potentially increasing its bioavailability and interaction with intracellular targets. ontosight.ai

Preliminary investigations into similar substituted phenols suggest potential antimicrobial properties. ontosight.ai For example, related compounds have been explored for their use in disinfectants and biocides. The functionalization of natural phenols, such as carvacrol, has been shown to improve biological activity, suggesting that the specific substitutions on the phenol ring are critical determinants of efficacy. nih.gov

Future research will need to systematically screen Phenol, 4-chloro-2-pentyl- against a wide range of biological targets. This could include exploring its potential as an antibacterial, antifungal, or antiviral agent. Furthermore, its potential as an endocrine disruptor, a known concern for some chlorinated phenols, would need to be carefully evaluated. ontosight.ai Uncovering the specific molecular targets and mechanisms of action will be crucial for any potential therapeutic development.

Development of Advanced Environmental Remediation Technologies

The presence of chlorinated phenols in the environment is a significant concern due to their potential toxicity and persistence. nih.gov While much of the research on remediation has focused on the more common 4-chlorophenol (B41353), the technologies being developed are likely applicable to Phenol, 4-chloro-2-pentyl-.

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down organic pollutants, are a promising approach. Another area of active research is bioremediation, which utilizes microorganisms to degrade contaminants. nih.govacs.org Studies have shown that certain bacteria can use chlorophenols as a source of carbon and energy. acs.orgresearchgate.net Combining physical treatments, like plasma-generated reactive species, with microbial degradation has been shown to enhance the removal of 4-chlorophenol and could be adapted for other chlorinated phenols. nih.govacs.org

Furthermore, adsorption using activated carbon derived from various sources has proven effective for removing chlorophenols from water. nih.gov Research into new, more efficient, and cost-effective adsorbent materials is ongoing. The development of catalytic hydrodechlorination, which converts chlorinated phenols to less harmful phenol, is another promising technology. mdpi.com

Future work in this domain should include studies specifically validating the efficacy of these advanced remediation technologies for Phenol, 4-chloro-2-pentyl- and optimizing them for real-world environmental cleanup scenarios.

Cross-Disciplinary Integration for Holistic Understanding

A comprehensive understanding of Phenol, 4-chloro-2-pentyl- necessitates a move towards greater cross-disciplinary integration. This involves combining the expertise of synthetic chemists, biologists, toxicologists, and environmental scientists.

For instance, chemists developing novel, greener syntheses should collaborate with biologists to perform early-stage screening of the synthesized compounds for both beneficial biological activity and potential toxicity. This integrated approach can guide the design of new derivatives with improved therapeutic indices.

Similarly, environmental scientists studying the fate and transport of Phenol, 4-chloro-2-pentyl- in ecosystems can provide valuable data to inform the development of targeted remediation strategies by chemical and environmental engineers. Understanding the complete life cycle of the compound, from synthesis to its environmental impact and potential for bioremediation, requires a holistic perspective.

By fostering collaboration across these disciplines, the scientific community can accelerate the acquisition of knowledge about Phenol, 4-chloro-2-pentyl-, ensuring that its potential applications are developed responsibly and its environmental risks are effectively managed.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-pentylphenol, and how can reaction conditions be optimized for high purity?

A common approach involves alkylation of 4-chlorophenol with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and using phase-transfer catalysts to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-2-pentylphenol, and what key spectral features should researchers anticipate?

  • IR Spectroscopy : Expect O–H stretch (~3200–3400 cm⁻¹) and C–Cl stretch (~550–750 cm⁻¹). Compare with reference data for 4-chloro-2-methylphenol .
  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, doublet for para-substitution), pentyl chain (δ 0.9–1.6 ppm), and hydroxyl proton (δ 5.0–5.5 ppm, broad).
  • Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 186 (C₁₁H₁₅ClO), with fragmentation patterns indicating Cl loss (e.g., m/z 151). Use NIST databases for validation .

Q. How can crystallographic methods like X-ray diffraction determine the molecular structure of 4-chloro-2-pentylphenol?

Single-crystal X-ray diffraction (SC-XRD) requires high-quality crystals grown via slow evaporation (e.g., ethanol solution). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for bond-length accuracy ±0.005 Å) ensures precision. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 4-chloro-2-pentylphenol?

Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) with a 6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to assess electrophilicity and map electrostatic potential surfaces for nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for water) refine accuracy. Validate against experimental UV-Vis spectra .

Q. What experimental design considerations are critical for studying environmental degradation pathways of 4-chloro-2-pentylphenol in aqueous systems?

  • Microbial Degradation : Use immobilized Acinetobacter sp. cultures in batch reactors (pH 7.0, 30°C). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intermediates (e.g., chlorocatechols).
  • Abiotic Degradation : Test photolysis under UV light (λ = 254 nm) with TiO₂ catalysis. Measure pseudo-first-order rate constants and identify radicals via ESR.

Table 1 : Key parameters for degradation studies

ParameterMicrobial DegradationPhotolysis
Temperature30°C25°C
pH7.05.5–8.0
Monitoring Interval24–48 h0.5–2 h
Analytical MethodHPLC-MSGC-MS/ESR

Q. What strategies can investigate structure-activity relationships (SAR) of 4-chloro-2-pentylphenol derivatives for biological applications?

  • Analog Synthesis : Vary substituents (e.g., alkyl chain length, halogen position) via nucleophilic substitution or cross-coupling reactions.
  • Biological Assays : Test antimicrobial activity (MIC assays) against S. aureus and E. coli. Corrogate lipophilicity (logP) with membrane permeability using shake-flask or HPLC methods.
  • Computational SAR : Perform molecular docking (AutoDock Vina) to predict binding affinities for target enzymes (e.g., bacterial enoyl-ACP reductase).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.